ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities
Properties
IUPAC Name |
ethyl 5-amino-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(11(9)13)10-6-8(2)4-5-14-10/h4-7H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCCSTAVKURCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methylpyridine-2-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by esterification with ethanol to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and improve the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry due to its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its interactions with various biological targets, which may lead to the development of new therapeutic agents.
Case Studies
- Anti-Cancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-Inflammatory Effects : In vitro assays have demonstrated that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Agricultural Chemistry
The compound is also explored for its use in agrochemicals. Its ability to interact with specific biological systems can be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly.
Case Studies
- Pesticide Development : Research is being conducted on the efficacy of this compound as a bioactive agent against common agricultural pests, potentially leading to safer alternatives to conventional pesticides.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.
Synthetic Routes
The synthesis typically involves:
- Reaction of 4-methylpyridine-2-carboxylate with hydrazine hydrate under acidic conditions.
- Esterification with ethanol to yield the final product.
Mechanism of Action
The mechanism by which ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine-3-carboxamide
(E)-4-chloro-2-[(5-methylpyridin-2-yl)methylidene]indolin-3-one
Uniqueness: Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate stands out due to its specific structural features and biological activities
Biological Activity
Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate (C₁₂H₁₄N₄O₂) is a pyrazole derivative recognized for its diverse biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
The synthesis of this compound involves the reaction of 4-methylpyridine-2-carboxylate with hydrazine hydrate under acidic conditions, leading to the formation of a pyrazole ring followed by esterification with ethanol. The compound has a molecular weight of 230.27 g/mol and features a pyrazole core, which is significant in drug design due to its ability to interact with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors, modulating various biological pathways. It has been implicated in several mechanisms:
- Enzyme Inhibition : this compound exhibits inhibitory activity against several kinases involved in cancer progression, such as Aurora-A kinase and CDK1 .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 49.85 | Induces apoptosis |
| MCF7 | 0.13 - 0.15 | CDK1 inhibition, cell cycle arrest |
| HeLa | 0.21 - 0.73 | Induces apoptosis |
In particular, the compound's ability to induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation has been noted as a crucial factor in its anticancer efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been demonstrated in vitro, where it inhibited lipopolysaccharide (LPS)-induced inflammation by reducing NO and cytokine levels. This suggests its potential utility in managing conditions characterized by excessive inflammation .
Study on Antitumor Activity
In a comprehensive study by Xia et al., this compound was evaluated for its antitumor activity against multiple cancer types. The study found that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against solid tumors .
Evaluation of Kinase Inhibitory Activity
A recent investigation into kinase inhibitors revealed that derivatives of this compound exhibited sub-micromolar IC50 values against various cancer cell lines. The study emphasized the importance of structural modifications to enhance potency and selectivity against specific kinases involved in tumorigenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
